Isobornyl isobutyrate

Description

Historical Context of Isobornyl Isobutyrate Research

Historically, research on this compound has been closely linked to the study of essential oils and fragrance chemistry. Early investigations into the composition of various plant extracts identified a range of terpene-derived esters, including those of isoborneol (B83184). The synthesis of isobornyl esters, including the isobutyrate derivative, has been a subject of study for decades, with classic methods involving the esterification of isoborneol with isobutyric acid or the reaction of camphene (B42988) with isobutyric acid under acidic catalysis. One historically significant industrial method involved reacting pinene hydrochloride with isobutyric acid in the presence of metal oxide catalysts. Over time, the focus of research has expanded from simple identification and synthesis to more detailed analyses of its properties and potential applications.

Significance of this compound as a Chemical Entity in Scholarly Investigations

The significance of this compound in academic research stems from several key aspects. In analytical chemistry, it serves as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex mixtures, particularly in the context of flavors and fragrances. Its distinct retention index and fragmentation pattern are valuable for identifying and quantifying components in essential oils and other natural products. nist.gov

From a chemical synthesis perspective, the esterification reaction to produce this compound is a model for studying catalytic processes, including both acid catalysis and enzymatic synthesis using lipases. The rigid, sterically hindered nature of the isobornyl group presents interesting challenges and opportunities for developing selective and efficient catalytic systems. Furthermore, its structure makes it a subject of interest in computational chemistry for predicting physicochemical properties like lipophilicity and boiling point.

Current Research Paradigms and Unaddressed Inquiries in this compound Studies

Contemporary research on this compound is multifaceted. A significant area of investigation is the development of green and sustainable synthesis methods. This includes the use of solid acid catalysts and enzymatic catalysts to improve reaction efficiency and reduce environmental impact. lookchem.com For instance, novel esterases have been explored for the catalytic synthesis of various esters, demonstrating high esterification rates that could be applicable to this compound production. patsnap.com

Another active research area is its application in materials science, particularly in the development of polymers. For example, research on poly(alkyl fumarate)s with bornyl and isobornyl groups investigates their thermal stability and physical properties. acs.org In the field of sensory science, it is studied for its olfactory properties and its potential role as a fragrance delivery system or pro-fragrance. google.com

Unaddressed inquiries in the study of this compound include a deeper understanding of its interactions at a molecular level, such as its binding mechanisms with olfactory receptors. Further research is also needed to fully elucidate its metabolic pathways and the biological activities of its metabolites. While identified in some essential oils, its complete natural distribution and biosynthetic pathways in various plant species remain to be fully explored. mdpi.comamazonaws.com

Foundational Principles and Research Aims Pertaining to this compound

The foundational principles guiding research on this compound are rooted in organic chemistry, analytical chemistry, and biochemistry. Key principles include the mechanisms of esterification, the relationship between chemical structure and physical properties (structure-property-activity relationship), and the methods for spectroscopic and chromatographic analysis.

The primary research aims related to this compound can be summarized as:

Synthesis Optimization: To develop highly efficient, selective, and environmentally benign methods for its synthesis. This includes exploring novel catalysts and reaction conditions. lookchem.com

Analytical Method Development: To refine and validate analytical techniques for the accurate detection and quantification of this compound in complex matrices.

Property Characterization: To thoroughly characterize its physicochemical, spectroscopic, and sensory properties to support its application in various fields. sigmaaldrich.comthegoodscentscompany.com

Exploration of Biological Activity: To investigate its potential biological activities, such as its interactions with cellular receptors, in a controlled, non-clinical research setting. google.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | sigmaaldrich.comnist.gov |

| Molecular Weight | 224.34 g/mol | sigmaaldrich.comnist.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Refractive Index | 1.45600 to 1.46600 @ 20.00 °C | thegoodscentscompany.com |

| Specific Gravity | 0.95500 to 0.96800 @ 25.00 °C | thegoodscentscompany.com |

| Flash Point | 105.56 °C (222.00 °F) TCC | thegoodscentscompany.com |

Spectroscopic Data Highlights

| Spectroscopic Technique | Key Signals/Features | Source |

| ¹H NMR | δ 0.8–1.5 ppm (methyl groups), δ 4.8–5.2 ppm (ester-linked proton) | |

| ¹³C NMR | ~170 ppm (ester C=O) | |

| FT-IR | 1735 cm⁻¹ (Strong C=O stretch), 1150–1250 cm⁻¹ (C-O-C asymmetric stretching) | |

| GC-MS | Confirms molecular weight (224.34 g/mol ) and characteristic fragmentation patterns |

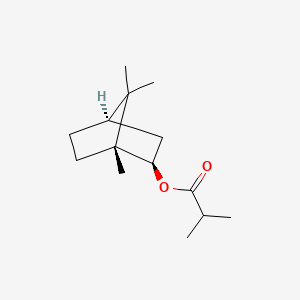

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3/t10-,11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIAJBQOUBNSE-GYSYKLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888667 | |

| Record name | Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Earthy camphorous aroma | |

| Record name | Isobornyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Isobornyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.964 | |

| Record name | Isobornyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

85586-67-0 | |

| Record name | Isobornyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HWY1Q2V54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Innovations for Isobornyl Isobutyrate

Classical Esterification Routes and Mechanistic Investigations

The traditional synthesis of isobornyl isobutyrate is rooted in the principles of esterification, a fundamental reaction in organic chemistry. These methods have been refined over decades, with significant research dedicated to understanding their underlying mechanisms, kinetics, and thermodynamics to optimize yield and purity.

Exploration of Acid-Catalyzed Esterification Processes

The most prominent classical route to this compound is the Fischer-Speier esterification, which involves the direct reaction of isoborneol (B83184) with isobutyric acid in the presence of a strong acid catalyst. masterorganicchemistry.com Common catalysts for this equilibrium reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and phosphoric acid (H₃PO₄). masterorganicchemistry.comlookchem.com The reaction is reversible, and to drive it towards the formation of the ester product, water is typically removed as it is formed, often through azeotropic distillation. masterorganicchemistry.compatsnap.com

The mechanism of Fischer esterification is a multi-step process:

Protonation: The acid catalyst protonates the carbonyl oxygen of isobutyric acid, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The hydroxyl group of isoborneol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting species to yield the this compound ester and regenerate the acid catalyst. masterorganicchemistry.com

More recent mechanistic studies using density functional theory (DFT) calculations have proposed a refined model where the protonation of the carboxylic acid's hydroxyl group leads to the formation of a highly reactive acylium ion. rsc.org This intermediate is then thought to spontaneously react with alcohol molecules to form the final ester product. rsc.org Solid acid catalysts, such as cation-exchange resins, are also employed, offering advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.netnju.edu.cn

Investigation of Metal-Catalyzed Esterification Systems

Beyond traditional acid catalysis, metal-based catalysts have been investigated for ester synthesis. One alternative pathway is transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol group. For instance, a process analogous to the synthesis of isobornyl (meth)acrylate can be envisioned, starting from isoborneol and a simple ester like methyl isobutyrate. google.com

Catalyst systems for such transesterification reactions can include metal hydroxides and salts. google.com Research in related syntheses has demonstrated the efficacy of catalysts such as calcium hydroxide (B78521) (Ca(OH)₂) or mixtures of Ca(OH)₂ and lithium chloride (LiCl). google.com These systems can offer different reactivity profiles and may avoid the corrosive nature and challenging workup associated with strong mineral acids.

Kinetic and Thermodynamic Analyses of Esterification Reactions

A thorough understanding of reaction kinetics and thermodynamics is crucial for the industrial optimization of this compound synthesis. While specific studies on this compound are not widely published, research on closely related compounds like isobornyl acetate (B1210297) and isobornyl propionate (B1217596) provides significant insight. researchgate.netnju.edu.cn

Kinetic investigations often employ models to describe the reaction rate. The pseudo-homogeneous (PH) model and the more complex Langmuir-Hinshelwood-Hougen-Watson (LHHW) model are used to simulate the kinetic process, particularly when solid catalysts like ion-exchange resins are involved. researchgate.netnju.edu.cn These studies analyze the influence of various parameters such as temperature, catalyst loading, and the molar ratio of reactants on the reaction rate to determine optimal conditions. researchgate.netnju.edu.cn

Thermodynamic analysis involves calculating key parameters to predict the feasibility and spontaneity of the reaction. The UNIFAC group contribution method is often applied to calculate the activity coefficients of the components, correcting for the non-ideality of the liquid-phase reaction mixture. researchgate.netnju.edu.cn From the equilibrium constants determined at different temperatures, essential thermodynamic data such as the standard reaction enthalpy (ΔrH⁰), standard entropy (ΔrS⁰), and standard Gibbs free energy (ΔrG⁰) can be calculated. researchgate.netnju.edu.cn

| Analysis Type | Methodology / Model | Parameters Determined | Relevance |

|---|---|---|---|

| Kinetic Analysis | Pseudo-Homogeneous (PH) Model, Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model | Reaction rate constants, Activation energy | Optimizes reaction speed and throughput. researchgate.netnju.edu.cn |

| Thermodynamic Analysis | Calculation of equilibrium constants at various temperatures. | Enthalpy (ΔrH⁰), Entropy (ΔrS⁰), Gibbs Free Energy (ΔrG⁰) | Determines reaction feasibility, spontaneity, and equilibrium position. researchgate.netnju.edu.cn |

| Non-Ideality Correction | UNIFAC Group Contribution Method | Activity coefficients of reactants and products. | Ensures accurate thermodynamic and kinetic modeling in real-world conditions. researchgate.netnju.edu.cn |

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, the chemical industry is increasingly adopting green chemistry principles. This shift is driving innovation in the synthesis of this compound, focusing on reducing environmental impact through novel methodologies and waste reduction strategies.

Development of Solvent-Free and Supercritical Fluid Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Solvent-free reaction conditions represent a significant step in this direction. In such a process, the reactants themselves act as the solvent medium. For example, a reaction could be performed with neat isoborneol and isobutyric acid, potentially with a recyclable catalyst, where the only byproduct is water. nih.govnih.gov This approach simplifies product purification and drastically reduces solvent-related waste.

Another advanced green technology is the use of supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂). nih.gov A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. Using scCO₂ as a reaction medium for esterification offers several advantages:

It is non-toxic, non-flammable, and inexpensive. nih.gov

Its solvating power can be tuned by adjusting pressure and temperature. google.com

At the end of the reaction, the CO₂ can be easily and completely removed by simply reducing the pressure, leaving a solvent-free product. nih.gov This eliminates the energy-intensive distillation steps required to remove conventional organic solvents.

Strategies for Waste Minimization and Enhanced Atom Economy

The effectiveness of a green chemical process is often measured by metrics like the E-factor (Environmental factor), which quantifies waste generated, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. cabb-chemicals.com Strategies to improve these metrics are central to green synthesis.

One key strategy is the use of renewable, bio-based feedstocks. nih.gov The production of isobutyric acid, a key reactant, can be achieved through the fermentation of renewable resources like methanol (B129727) by microorganisms such as Clostridium luticellarii. rsc.org Utilizing bio-sourced starting materials reduces the reliance on fossil fuels and can be part of a more sustainable lifecycle. dataintelo.com

Utilization of Environmentally Benign Catalysts (e.g., Tartaric Acid-Boric Acid, Ionic Liquids)

The chemical industry's shift towards green chemistry has spurred research into environmentally friendly catalysts for ester synthesis, moving away from corrosive mineral acids. In this context, composite solid acid catalysts and ionic liquids have emerged as promising alternatives for the production of this compound.

A notable example is the use of a tartaric acid-boric acid composite catalyst. Research on the synthesis of related terpene esters, such as terpinyl acetate and isobornyl acetate, has demonstrated the high efficacy of this system. researchgate.net Studies involving the reaction of α-pinene with acetic acid using a tartaric acid-boric acid catalyst achieved an α-pinene conversion of 91.8%. researchgate.net The catalytic performance is linked to the pKa1 of the α-hydroxycarboxylic acid used, with tartaric acid showing the highest activity. researchgate.net These findings suggest strong applicability for the synthesis of this compound from camphene (B42988) or isoborneol and isobutyric acid.

| Parameter | Value |

|---|---|

| Catalyst System | Tartaric Acid-Boric Acid Composite |

| Reactant | α-Pinene |

| Conversion Rate | 91.8% |

| Product Selectivity (Terpinyl Acetate) | 45.6% |

Ionic liquids (ILs) represent another frontier in green catalysis. isca.me Defined as organic salts that are liquid at low temperatures, they are recognized for their negligible volatility, non-flammability, and high thermal stability. isca.meaidic.it Their properties can be fine-tuned by combining different cations (e.g., imidazolium, pyridinium) and anions. isca.me In chemical synthesis, ILs can function as both solvents and catalysts, facilitating reactions and enabling easy product separation and catalyst recycling. isca.me While specific studies on this compound are emerging, the successful application of ILs in various other esterification reactions highlights their significant potential as a reusable and environmentally benign catalytic system for its production. aidic.ittdl.org

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a highly specific, efficient, and sustainable route to producing flavor and fragrance esters like this compound under mild reaction conditions.

The enzymatic synthesis of this compound is typically achieved through the esterification of isoborneol with isobutyric acid. Lipases are the most commonly employed class of enzymes for this transformation due to their catalytic efficiency in low-water environments and their broad substrate specificity. The screening process involves testing a variety of commercially available lipases, often from fungal or bacterial origins such as Candida antarctica, Pseudomonas cepacia, or Humicola species, to identify the most effective biocatalyst. google.com Characterization focuses on evaluating enzyme activity, stability at different temperatures and pH levels, and tolerance to organic solvents, which are crucial parameters for optimizing the synthesis process.

Scaling up the enzymatic production of this compound from the laboratory to an industrial scale requires sophisticated bioreactor design and process optimization. Packed-bed bioreactors (PBRs) are frequently used, particularly with immobilized enzymes, to allow for continuous operation. nih.gov Key design considerations include ensuring uniform substrate flow, efficient mass transfer, and precise temperature control to maintain optimal enzyme activity. nih.gov

Process optimization involves a multi-parameter approach. Factors such as the molar ratio of substrates (isoborneol and isobutyric acid), enzyme loading, reaction temperature, and the removal of by-products (typically water) are systematically adjusted to maximize the conversion rate and product yield. Mathematical modeling can be a valuable tool for developing appropriate control schemes for heat and water transfer within the bioreactor, ensuring consistent and efficient production. nih.gov

Adsorption: Involves the physical binding of enzymes to the surface of a support via weak forces like van der Waals interactions. rnlkwc.ac.in

Covalent Binding: Forms strong, stable bonds between the enzyme and the support, minimizing leaching but sometimes affecting enzyme activity. rnlkwc.ac.inrsc.org

Entrapment: Physically traps enzymes within the porous matrix of a polymer or gel, such as a hydrogel, which provides a hydrated and protective environment. rsc.orgnih.gov

Cross-Linking: Uses a bifunctional reagent to create a three-dimensional, carrier-free enzyme aggregate (CLEA). rsc.org

The choice of immobilization technique depends on the specific enzyme and the reaction conditions, with the goal of maximizing operational stability and reusability. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Physical binding to a support surface via weak forces. | Simple, low cost, generally preserves enzyme activity. | Enzyme can leach from the support due to weak binding. |

| Covalent Binding | Formation of strong chemical bonds with the support. | Strong binding prevents leaching, high stability. | Can lead to partial loss of enzyme activity. |

| Entrapment | Enzyme is trapped within a porous matrix (e.g., hydrogel). | Protects enzyme from harsh conditions, generally mild. | Mass transfer limitations for the substrate and product. |

| Cross-Linking | Enzymes are linked together to form aggregates (CLEAs). | High enzyme loading, no support needed (carrier-free). | Can cause conformational changes and activity loss. |

This compound possesses chiral centers, meaning it exists as different stereoisomers (enantiomers), which can have distinct olfactory properties. unito.itdtu.dk Biocatalysts, particularly lipases, are invaluable for their ability to perform stereoselective synthesis, producing an enantiomerically enriched product. This is often achieved through a process called kinetic resolution.

In a kinetic resolution of a racemic mixture of isoborneol, the lipase (B570770) will preferentially catalyze the esterification of one enantiomer over the other. For instance, using a lipase like Amano Lipase PS can lead to the formation of one enantiomer of this compound in high optical purity, leaving the unreacted, opposite enantiomer of isoborneol behind. nih.gov This method allows for the separation and production of specific, high-value stereoisomers of the target fragrance compound.

| Product/Reactant | Biocatalyst | Outcome | Yield |

|---|---|---|---|

| (R)-Isobornyl isobutyrate (Ester) | Amano Lipase PS | Enantiomerically enriched ester product. | ~48% |

| (S)-Isoborneol (Alcohol) | Unreacted alcohol with high optical purity. | ~33% |

Immobilization Techniques for Enhanced Biocatalyst Performance and Reusability

Novel Catalytic Systems in this compound Production

Beyond traditional acid catalysts and enzymatic routes, research into novel catalytic systems continues to yield innovative production methods. One such method involves a Tishchenko-type condensation reaction using an aluminum alkoxide catalyst system. google.com This process differs significantly from the typical esterification of an alcohol and a carboxylic acid.

In this approach, isobutyraldehyde (B47883) is used as the sole raw material. Under the action of an aluminum alkoxide catalyst, two molecules of isobutyraldehyde condense to form isobutyl isobutyrate, a structural isomer of this compound. google.com A patent for this process specifies reaction temperatures between -30°C and 20°C and a reaction time of 0.5 to 5 hours. google.com This catalytic route avoids the corrosive media associated with acid-catalyzed esterification and utilizes a different, readily available feedstock. While this specific example produces isobutyl isobutyrate, the principle of using condensation reactions with novel organometallic catalysts represents an innovative direction for the synthesis of various esters, potentially including this compound if suitable terpene-based aldehydes were used as starting materials.

Application of Heterogeneous Catalysts (e.g., Zeolites, Metal-Organic Frameworks)

Heterogeneous catalysts are pivotal in modernizing the synthesis of this compound, offering advantages like reusability and simplified product purification.

Zeolites are crystalline aluminosilicates that serve as effective solid acid catalysts in various organic reactions, including esterification. academie-sciences.fr Their well-defined pore structures can provide shape selectivity, potentially leading to higher yields of the desired isomer. For instance, H-beta zeolites have demonstrated high selectivity (95.3%) in the synthesis of isobornyl acrylate (B77674), a structurally related ester, suggesting their applicability to isobutyrate synthesis. google.com The use of zeolites can facilitate the conversion of precursors like camphene in the presence of an appropriate acid. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. scispace.com Their high surface area and tunable porosity make them promising candidates for catalysis. scispace.commdpi.com In the context of ester synthesis, MOFs can act as scaffolds for catalytic sites. For example, neodymium-based MOFs have been shown to effectively catalyze isoprene (B109036) polymerization, and other MOFs have been used for methacrylate (B99206) monomer polymerization, indicating their potential utility in the synthesis of isobornyl esters. mdpi.commst.edu The synthesis of MOFs can be achieved through various methods, including solvothermal/hydrothermal, mechanochemical, microwave-assisted, sonochemical, and electrochemical techniques. scispace.com

Below is a table summarizing the application of these heterogeneous catalysts in related ester synthesis, highlighting their potential for this compound production.

| Catalyst Type | Example | Relevant Application | Key Findings | Potential for this compound |

| Zeolites | H-beta Zeolite | Synthesis of isobornyl acrylate | 95.3% selectivity. | High, due to structural similarity of the target ester. |

| Zeolites | ZSM-5, ZSM-13 | Isobutene dimerization | High selectivity to isooctenes (>75%). academie-sciences.fr | Demonstrates effectiveness in transformations of branched alkenes. |

| Metal-Organic Frameworks (MOFs) | Neodymium-based MOFs | Isoprene polymerization | High conversion rates (up to 88.7%). mdpi.com | Potential for catalyzing reactions involving terpene-like structures. |

| Metal-Organic Frameworks (MOFs) | Hf-NU-1000-ZrBn | Ethylene and 1-hexene (B165129) polymerization | Active for homopolymerization and stereospecific polymerization. mdpi.com | Demonstrates the ability to create single-site catalysts for specific polymer structures. |

Exploration of Homogeneous Catalysis and Organocatalysis

While heterogeneous catalysis offers process advantages, homogeneous and organocatalytic systems provide unique mechanistic pathways for ester synthesis.

Homogeneous Catalysis traditionally employs strong mineral acids like sulfuric acid (H₂SO₄) or Lewis acids such as boron trifluoride (BF₃). These catalysts are highly efficient but can lead to corrosive waste and require neutralization steps. Innovations in this area focus on using milder and more selective catalysts. For example, composite catalysts like tartaric acid-boric acid systems have shown high conversion rates (90.8%) for camphene to isobornyl acetate, a similar ester.

Organocatalysis utilizes small organic molecules to accelerate reactions. This approach avoids the use of potentially toxic or expensive metals. For the synthesis of esters, organocatalysts can activate either the carboxylic acid or the alcohol component. While specific research on organocatalyzed this compound synthesis is emerging, related transformations like the Mukaiyama aldol (B89426) reaction and asymmetric alkylations showcase the potential of organocatalysts to create complex molecules with high stereoselectivity. sigmaaldrich.combeilstein-journals.org

Investigation of Photocatalysis and Electrocatalysis in Ester Synthesis

Emerging technologies like photocatalysis and electrocatalysis offer green and sustainable alternatives for chemical synthesis.

Photocatalysis uses light to drive chemical reactions. In the context of ester synthesis, research has explored photomediated controlled radical polymerization, which could be adapted for esterification reactions. sci-hub.se Merging photoredox catalysis with organocatalysis has been shown to be effective for direct asymmetric alkylation of aldehydes, a reaction type that could be conceptually extended to ester synthesis. sci-hub.se

Electrocatalysis employs electrical energy to facilitate chemical transformations. Asymmetric electroorganic chemistry is a growing field with potential applications in chiral ester synthesis. sci-hub.se For instance, electrochemical methods have been used for the kinetic resolution of racemic alcohols and the synthesis of α-hydroxy esters with good enantioselectivity. nih.gov While direct electrochemical synthesis of this compound is not widely documented, the principles of electrocatalytic oxidation and reduction could be applied to the activation of precursors. researchgate.net

Advanced Reaction Engineering for this compound Production

Innovations in reactor design and process management are crucial for improving the efficiency, safety, and scalability of this compound production.

Continuous Flow Synthesis and Microreactor Technologies

Continuous flow synthesis offers significant advantages over traditional batch processing, including better temperature control, enhanced safety, and the potential for automation. google.comgoogleapis.com The use of flow reactors, such as packed-bed reactors or microreactors, can lead to higher yields and purity. beilstein-journals.org For instance, continuous flow processes have been developed for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, demonstrating the feasibility of producing complex polymers in a continuous manner. google.comgoogleapis.com

Microreactor technology utilizes reactors with channels on the micrometer scale, which provides rapid mixing and precise temperature control. researchgate.net This can accelerate reaction rates and improve yields. researchgate.net While specific applications to this compound are still in development, the technology has been successfully applied to various organic reactions, including nitration and Grignard reactions. researchgate.net

| Technology | Key Advantages | Relevant Applications |

| Continuous Flow Synthesis | Improved safety, better process control, scalability. google.comgoogleapis.com | RAFT polymerization, synthesis of antimalarial drugs. google.combeilstein-journals.org |

| Microreactor Technology | Fast mixing, precise temperature control, accelerated reaction rates. researchgate.net | Friedel-Crafts alkylation, nitration, Grignard reactions. researchgate.net |

Process Intensification Strategies for Improved Efficiency

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net For this compound synthesis, this can involve several strategies:

Reactive Distillation: Combining reaction and separation in a single unit can shift the reaction equilibrium towards the product side by continuously removing byproducts, such as water in an esterification reaction.

Use of Intensified Reactors: An intensified fixed-bed reactor with a circulating pump has been shown to be effective for the esterification of acetic acid with isopropyl alcohol, achieving higher conversion rates compared to traditional fixed-bed reactors. acs.org

Solvent-Free Mechanochemistry: Techniques like ball-milling can reduce energy consumption by up to 40% compared to thermal methods for ester synthesis.

These advanced methodologies in catalysis and reaction engineering are paving the way for more sustainable and economically viable production of this compound.

Advanced Analytical Techniques and Spectroscopic Characterization in Research

Mass Spectrometry (MS) Techniques for Isomeric Differentiation and Purity Assessment in Research Contexts

Mass spectrometry is a powerful technique for determining the molecular weight of isobornyl isobutyrate and for differentiating it from its isomers. nih.gov The molecular weight of this compound is 224.34 g/mol , which can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

A significant challenge in the analysis of isobornyl esters is distinguishing between different isomers, such as bornyl and isobornyl derivatives, which may co-elute in chromatographic separations. researchgate.net For instance, bornyl acetate (B1210297) and isobornyl acetate are known to elute closely. researchgate.net Their differentiation relies on their unique mass spectra under electron impact (EI) conditions. The endo-isomer, bornyl acetate, typically shows a more significant molecular ion peak (m/z 196) compared to the exo-isomer, isobornyl acetate, which tends to lose acetic acid more readily. researchgate.net This principle of differential fragmentation can be applied to this compound and its isomers.

High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolving power, which is essential for differentiating isobaric and isomeric compounds. nih.govmdpi.com Techniques like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) can distinguish between molecules with very similar masses. nih.gov Furthermore, tandem mass spectrometry (MS/MS) and advanced fragmentation techniques like Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD) can generate diagnostic fragment ions that are unique to a specific isomer, even when their initial mass spectra are similar. lcms.cz Ion mobility mass spectrometry (IM-MS) is another emerging technique that separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomeric differentiation. nih.gov

For purity assessment, MS techniques can detect the presence of impurities, even at low levels. The fragmentation patterns observed in the mass spectrum can be compared to reference spectra from databases like the NIST Chemistry WebBook to confirm the identity and purity of this compound.

| MS Technique | Application for this compound | Key Advantages |

| GC-MS | Molecular weight confirmation and analysis of fragmentation patterns. | Robust, widely available, good for volatile compounds. |

| HRMS (TOF, Orbitrap, FT-ICR) | Accurate mass determination to differentiate isobaric compounds. | High mass accuracy and resolution. |

| MS/MS (with CID, UVPD) | Generation of unique fragment ions for isomeric differentiation. | Structural elucidation of complex molecules. |

| IM-MS | Separation of isomers based on their gas-phase structure. | Additional dimension of separation beyond chromatography and m/z. |

Chiral Analysis Methodologies for Enantiomeric Excess Determination (e.g., Chiral Chromatography, Optical Rotation)

The stereochemistry of this compound is a critical aspect of its identity and potential biological activity. Chiral analysis methodologies are employed to separate and quantify the different enantiomers of the compound and determine the enantiomeric excess (ee). nih.gov

Chiral chromatography is the most common and accurate method for this purpose. nih.gov This involves using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC) that interacts differently with the enantiomers, leading to their separation. uma.esunito.it For instance, cyclodextrin (B1172386) derivatives are often used as chiral selectors in GC columns for the separation of chiral compounds in the flavor and fragrance field, including isobornyl acetate and isobutyrate. unito.itmega.mi.it The separated enantiomers can then be quantified using various detectors.

Optical rotation is another classical method for chiral analysis. It measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a chiral substance, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods, especially in the presence of impurities.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used. uma.es The sign of the CD signal can help determine the absolute configuration of the enantiomers. nih.gov By creating calibration curves with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov Combining chiral HPLC with a CD detector provides a powerful tool for determining enantiomeric excess without needing pure enantiomer standards. uma.es

The synthesis of this compound with high enantiomeric purity often involves either the use of chiral catalysts, such as lipases, or asymmetric reaction conditions. The subsequent characterization of the enantiomeric purity is then essential to validate the success of the synthesis.

| Method | Principle | Application for this compound |

| Chiral GC/HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers to determine ee. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Confirmation of chirality. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of absolute configuration and ee. |

Advanced Chromatographic Separations and Coupled Detection Methods (e.g., GC-MS for Complex Mixtures)

The analysis of this compound, especially within complex mixtures like essential oils or fragrance formulations, necessitates the use of advanced chromatographic separation techniques coupled with sensitive detection methods. diabloanalytical.com Gas chromatography (GC) is the primary separation technique due to the volatile nature of this compound.

GC coupled with mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of components in complex mixtures. researchgate.netmdpi.com The GC separates the individual compounds based on their boiling points and interaction with the stationary phase, and the MS provides mass spectra for each eluting compound, allowing for their identification. diabloanalytical.com The use of retention indices, calculated from the retention times of a homologous series of n-alkanes, provides an additional layer of confirmation for compound identification. mdpi.com

For very complex samples, multidimensional GC (GCxGC) can be employed. This technique uses two different columns with orthogonal separation mechanisms, providing significantly enhanced peak capacity and resolution compared to single-column GC.

The choice of injection solvent and analyte concentration can impact the relative response factors in GC-MS analysis, which is an important consideration for accurate quantification. researchgate.net Different solvents can affect the vaporization process in the injector, leading to variations in the amount of analyte that reaches the column. researchgate.net

In the context of flavor and fragrance analysis, GC can also be coupled with olfactometry (GC-O), where a human assessor sniffs the effluent from the GC column to identify odor-active compounds. mdpi.com This can be particularly useful for determining the sensory impact of this compound in a mixture.

| Technique | Description | Relevance to this compound |

| GC-MS | Gas chromatography for separation, mass spectrometry for detection and identification. | Standard method for identifying and quantifying this compound in complex mixtures. |

| GC-FID | Gas chromatography with a Flame Ionization Detector. | Often used for quantification due to its linear response over a wide range. |

| GC-O | Gas chromatography coupled with an olfactometry port. | Identifies the specific odor contribution of this compound in a mixture. |

| GCxGC | Two-dimensional gas chromatography for enhanced separation. | Provides high-resolution separation for extremely complex samples containing this compound. |

Computational Spectroscopy and Spectral Simulation for Validation and Prediction

Computational spectroscopy is an emerging field that uses theoretical calculations to predict and validate spectroscopic data. For this compound, computational methods can be used to predict NMR chemical shifts, vibrational spectra (IR and Raman), and even assist in the interpretation of mass spectral fragmentation patterns.

Density Functional Theory (DFT) is a common computational method used for these purposes. By creating a computational model of the this compound molecule, its properties can be calculated. These predicted spectra can then be compared with experimental data to confirm structural assignments and resolve ambiguities, especially in cases of isomeric or stereochemical complexity.

In the context of copolymerization studies involving related compounds like isobornyl methacrylate (B99206), quantum chemistry calculations have been used to study reaction kinetics. researchgate.netacs.org Similar computational models could be applied to understand the formation and properties of this compound.

Molecular docking studies, another computational technique, can be used to model the interaction of this compound enantiomers with biological targets, such as olfactory receptors. This can help to correlate the stereochemistry of the molecule with its perceived scent or other biological activities.

| Computational Method | Application | Benefit for this compound Research |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts and vibrational spectra. | Validation of experimental data and resolution of structural ambiguities. |

| Quantum Chemistry Calculations | Modeling of reaction kinetics and molecular properties. | Understanding the formation and characteristics of the molecule. |

| Molecular Docking | Simulating the interaction with biological receptors. | Correlating stereochemistry with biological function, such as odor perception. |

Theoretical and Computational Chemistry Studies of Isobornyl Isobutyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to establishing a detailed profile of isobornyl isobutyrate's electronic characteristics and inherent reactivity. These methods, which include both semi-empirical and more rigorous ab initio approaches, are used to compute the properties of an energy-minimized molecular structure. ljmu.ac.uk Such calculations provide insight into the distribution of electronic charge within the molecule, which is crucial for understanding its interactions. ljmu.ac.uk

Key applications and findings include:

Electronic Properties : Calculations determine fundamental electronic descriptors like frontier molecular orbital energies (HOMO/LUMO), ionization potential, and dipole moment. ljmu.ac.ukljmu.ac.uk These properties are essential for predicting how this compound will behave in chemical reactions and how it will interact with other molecules.

Spectroscopic Prediction : Computational tools can predict vibrational spectra, such as Infrared (IR) and Raman spectra. This is particularly useful for structural validation and for differentiating this compound from structurally similar esters that may be difficult to distinguish using purely experimental techniques.

Reactivity Profiling : Mechanistic profilers can be applied to assess potential interactions with biological macromolecules. ljmu.ac.uk By calculating properties like partial atomic charges and frontier orbital energies, researchers can model the molecule's susceptibility to nucleophilic or electrophilic attack, providing a theoretical basis for its reactivity. ljmu.ac.uk

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic picture of this compound's behavior. These simulations are invaluable for exploring the compound's physical properties and its interactions with its environment. nih.gov

Key research applications of MD simulations include:

Conformational Analysis : MD is used to explore the vast landscape of possible three-dimensional shapes (conformations) that this compound can adopt. arxiv.org Understanding the different energy basins and the barriers between them is critical, as the molecule's conformation can shift when it interacts with other molecules, such as during binding events. arxiv.org

Intermolecular Interactions : Simulations can model how this compound interacts with other molecules, including solvents or biological targets like olfactory receptors. google.com By analyzing the stability and flexibility of a protein-ligand complex over time, MD can confirm and refine findings from molecular docking studies. nih.govusm.my Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of these interactions. nih.govusm.my

Physicochemical Property Prediction : MD simulations, in conjunction with other methods, can predict important physicochemical properties. This includes the partition coefficient (LogP) for solubility studies and thermodynamic properties like Gibbs free energy, which indicates the molecule's stability.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energy Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and, crucially, to map the pathways of chemical reactions. rcin.org.pl

DFT has been instrumental in the following areas:

Reaction Mechanism Elucidation : DFT calculations can unveil the step-by-step mechanism of chemical reactions, such as those involved in the synthesis of this compound. nih.gov This includes identifying the rate-determining step and characterizing transient species like intermediates and transition states. nih.gov

Energy Profiling : The method is used to calculate the energy changes throughout a reaction pathway. core.ac.uk By determining the energy of reactants, products, and transition states, DFT allows for the construction of a reaction's energy profile, which is essential for predicting its feasibility and rate. nih.govcore.ac.uk

Stereoselectivity and Regioselectivity : DFT studies can explain and predict the stereochemical or regiochemical outcomes of a reaction. nih.govresearchgate.net By comparing the energy barriers for different potential pathways, researchers can understand why a particular isomer is formed preferentially, which is critical for processes like asymmetric synthesis. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Non-Human Biological Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a molecule's structural or physicochemical properties with its biological activity. ljmu.ac.ukeuropa.eu These models are widely used in risk assessment and toxicology. ljmu.ac.ukdtu.dk

Key aspects of SAR modeling for compounds like this compound include:

Toxicity Prediction : QSAR models have been developed for fragrance materials to predict toxicological endpoints, such as acute oral toxicity (LD50) and cytotoxicity in rodent models. researchgate.net These predictive models help fill data gaps where experimental testing is unavailable. researchgate.net

Hazard Identification : SAR analysis is used to identify structural features, or "alerts," that may be associated with a particular hazard, such as the potential to cause contact allergies. europa.eu This approach is integrated into the safety evaluation of many consumer ingredients. dtu.dk

Model Validation : The reliability of SAR/QSAR models is assessed through rigorous statistical validation. researchgate.net An essential part of this process is defining the model's "applicability domain," which specifies the types of chemicals for which the model can make reliable predictions. researchgate.net

Table 1: Summary of Computational Methods and Their Applications for this compound

| Computational Method | Key Applications | Information Gained | Relevant Findings/Context |

|---|---|---|---|

| Quantum Chemical Calculations | Electronic Structure, Reactivity Profiling | HOMO/LUMO energies, dipole moment, partial charges, predicted spectra (IR/Raman) | Provides fundamental understanding of electronic properties and aids in structural identification. ljmu.ac.ukljmu.ac.uk |

| Molecular Dynamics (MD) Simulations | Conformational Analysis, Intermolecular Interactions | Conformational landscapes, binding stability (RMSD), interaction dynamics, physicochemical properties (LogP) | Reveals molecular flexibility and the stability of interactions with other molecules, such as biological receptors. nih.govarxiv.org |

| Density Functional Theory (DFT) | Reaction Mechanism, Energy Profiling | Transition states, reaction pathways, activation energies, stereochemical preference | Elucidates how synthesis reactions proceed, explaining rates and product outcomes. nih.govcore.ac.ukresearchgate.net |

| Structure-Activity Relationship (SAR/QSAR) | Toxicity Prediction, Hazard Identification | Correlation of structural features with biological effects (e.g., cytotoxicity, sensitization) | Used in safety assessments to predict potential biological interactions and guide further testing. europa.eudtu.dkresearchgate.net |

| Computational Catalyst Design | Catalyst Screening, Synthesis Optimization | Catalyst-substrate interactions, reaction energy barriers, prediction of catalyst performance | Guides the rational design of new, more efficient catalysts for synthesis by modeling steric and electronic factors. researchgate.netmdpi.com |

Computational Design and Prediction of Novel Catalysts for this compound Synthesis

Computational chemistry plays a vital role in the rational design and prediction of new catalysts for esterification reactions, including the synthesis of this compound. These methods can accelerate the discovery of catalysts with higher efficiency, selectivity, and sustainability.

Notable computational approaches include:

Catalyst Screening : Computational models can screen libraries of potential catalysts, such as ionic liquids or metal-organic frameworks (MOFs), to predict their performance. researchgate.netmdpi.com By modeling the reaction at the catalyst's active site, researchers can estimate reaction barriers and identify promising candidates before undertaking laboratory synthesis.

Mechanism-Based Design : An understanding of the reaction mechanism, often derived from DFT studies, allows for the targeted design of catalysts. For example, computational analysis of a catalyst's electronic and steric properties can reveal how to modify its structure to enhance activity or selectivity for a desired product. mdpi.com

Process Optimization : Computational techniques like Response Surface Methodology (RSM) can be used to build mathematical models that optimize reaction conditions. researchgate.net This allows for the efficient determination of ideal parameters such as temperature, reactant ratios, and catalyst loading to maximize product yield. researchgate.net The synthesis of various esters has been successfully optimized using acidic ionic liquids as catalysts through this modeling approach. researchgate.net

Biological Activities and Biochemical Interactions Non Human Specific

Role in Plant-Insect Chemical Ecology and Semiochemical Research

Isobornyl isobutyrate, a monoterpenoid ester, functions as a semiochemical—a chemical cue that carries information between organisms. In the context of plant-insect interactions, it plays a role in the complex chemical language that governs behaviors critical for survival and reproduction. usp.brnih.gov Plants produce a vast array of secondary metabolites, including terpenoids, for purposes such as defense against herbivores and to attract beneficial organisms. jpsonline.co.inresearchgate.net The study of these interactions is a core focus of chemical ecology, which seeks to understand and potentially harness these chemical signals for applications like pest management. nih.govnewphytologist.org

Research has identified this compound as having distinct, context-dependent effects on the behavior of different insect species, acting as both a repellent and an attractant.

Repellency: Patent literature describes this compound as an active ingredient in insect-repellent formulations. google.com Specifically, it has been identified for its effectiveness in repelling species such as house flies (Musca domestica) and the yellow fever mosquito (Aedes aegypti). google.comgoogle.com This repellent action is a key defensive strategy mediated by plant secondary metabolites, which can deter insects from feeding or landing. usp.br

| Insect Species | Behavioral Effect | Context | Source |

|---|---|---|---|

| House Fly (Musca domestica) | Repellency | Use as an active ingredient in repellent formulations. | google.com |

| Yellow Fever Mosquito (Aedes aegypti) | Repellency | Demonstrated repellent properties in laboratory tests. | google.comgoogle.com |

| Green Lacewing (Chrysoperla externa) | Attraction | Component of volatile blend from damaged Eucalyptus urograndis leaves that attracts this predatory insect. | researchgate.net |

This compound is itself a product of plant secondary metabolism, found in various plant species, including Artemisia vulgaris, Lablab purpureus, and Eucalyptus urograndis. researchgate.netekb.egacademicjournals.org The biosynthesis of such compounds is tightly regulated by complex gene networks and signaling pathways that respond to both internal developmental cues and external environmental stimuli. frontiersin.orgnih.gov

A key trigger for alterations in these pathways is herbivory. When a plant is damaged by an insect, it can initiate a cascade of signaling events, often involving phytohormones, which leads to a change in the plant's chemical profile. researchgate.netfrontiersin.org The induced emission of specific volatile organic compounds serves to either deter the herbivore directly or to attract natural enemies of the pest, a phenomenon known as "indirect defense." frontiersin.org The attraction of Chrysoperla externa lacewings to damaged Eucalyptus leaves that release a blend containing this compound is a clear example of this interaction. researchgate.net In this case, the insect's feeding action interacts with the plant's signaling pathways, leading to the synthesis and release of a specific semiochemical blend that includes this compound to recruit predators. researchgate.netfrontiersin.org

Influence on Insect Behavior (e.g., Attraction, Repellency, Pheromonal Effects)

Antimicrobial and Antifungal Mechanisms (In vitro and Non-Mammalian Models)

This compound has demonstrated antimicrobial and antifungal properties, which are common among terpenoids and other essential oil constituents. mdpi.com These compounds are a part of the plant's innate defense system against pathogenic microorganisms.

The antimicrobial action of this compound is believed to stem from its ability to compromise the structural and functional integrity of microbial cells. The primary mechanism involves the disruption of the bacterial cell membrane. This lipophilic compound can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.

This initial damage leads to a cascade of downstream effects, including:

Inhibition of Metabolic Processes: Disruption of the membrane can impair essential functions like electron transport and protein translocation.

Disruption of Ion Pumps: The integrity of the membrane is crucial for maintaining electrochemical gradients. Damage can lead to the disruption of proton pumps and other ion channels. mdpi.com

Depletion of ATP: With the collapse of the proton motive force, the cell's ability to synthesize ATP is severely compromised, leading to an energy crisis. mdpi.com

Leakage of Cellular Contents: Increased membrane permeability results in the leakage of vital ions and macromolecules from the cytoplasm, ultimately leading to cell death. mdpi.com

The antimicrobial and antifungal efficacy of essential oils is rarely attributable to a single molecule. Instead, it often results from complex synergistic interactions between major and minor components. ekb.egscielo.brmdpi.com While this compound can be a major constituent in some oils, such as that of an Iranian Artemisia vulgaris chemotype (38.0%), its activity can be significantly enhanced when combined with other compounds. ekb.eg

| Component Combination | Expected Effect (Additive) | Observed Effect (Synergistic) | Principle |

|---|---|---|---|

| Compound A (e.g., Linalool) + Compound B (e.g., this compound) | Individual inhibitory effects sum up. | Inhibition is significantly greater than the sum of individual effects. | Compounds may target different cellular pathways or one may facilitate the entry of the other, enhancing overall efficacy. ekb.egscielo.br |

Characterization of Cellular and Molecular Targets of Antimicrobial Action

Enzymatic Biotransformation and Metabolic Pathways in Microorganisms and Lower Organisms

Microorganisms have evolved diverse enzymatic systems to metabolize a wide array of organic compounds, including plant-derived terpenoids like this compound. medcraveonline.com This process, known as biotransformation, involves structural modifications to a chemical compound, often leading to products with increased polarity, which facilitates elimination. medcraveonline.com

For a monoterpenoid ester such as this compound, microbial biotransformation could proceed through several key enzymatic reactions: medcraveonline.com

Hydrolysis: The most direct pathway would involve the enzymatic cleavage of the ester bond by esterases, yielding isoborneol (B83184) and isobutyric acid. These products could then be further metabolized.

Oxidation: Hydroxylation reactions, catalyzed by monooxygenases (like cytochrome P450 systems), could introduce hydroxyl (-OH) groups onto the bornyl ring structure, as seen in the naturally occurring related compound 5-hydroxy-isobornyl isobutyrate. scielo.br

Reduction: Enzymes may also catalyze reduction reactions at various sites on the molecule.

These metabolic capabilities are crucial for microorganisms, allowing them to detoxify potentially inhibitory compounds in their environment or to utilize them as carbon sources for growth. The study of these pathways is essential for understanding the ecological fate of such compounds and for potential applications in biotechnology. medcraveonline.comchemistry-chemists.com

Interactions with Non-Mammalian Biological Systems (e.g., Aquatic Organisms, Fungi)

This compound has been identified as a constituent in various plant essential oils that exhibit biological activity against several non-mammalian organisms, particularly fungi and aquatic invertebrates. Research into the specific effects of the isolated compound is limited; however, studies on these essential oils provide insights into its potential interactions.

Interactions with Fungi

This compound is a documented component of essential oils that have demonstrated notable antifungal properties.

Activity against Aspergillus niger : The compound has been identified in the essential oil of chamomile (Matricaria chamomilla L.). jmbfs.orgresearchgate.net Essential oils from this plant have shown antifungal action against Aspergillus niger, a common fungus responsible for biodeterioration. jmbfs.org

Activity against Yeasts : An essential oil derived from Mitracarpus frigidus, containing 5-hydroxy-isobornyl isobutyrate among other major components, exhibited strong antifungal effects against the yeasts Cryptococcus neoformans and Candida albicans. scielo.br Similarly, essential oil from Ageratum sellowii, which also contains this compound, displayed antifungal activity against Saccharomyces cerevisiae. scielo.br In the case of the A. sellowii oil, researchers noted that the potency of different samples seemed to correlate with the concentration of other components, such as carvacrol, suggesting a complex interaction between the oil's constituents. scielo.br

Interactions with Aquatic Organisms

The impact of this compound on aquatic life has been primarily evaluated through the assessment of essential oils in which it is present.

Toxicity to Brine Shrimp (Artemia salina) : Essential oils from Ageratum sellowii containing this compound were found to have a high toxicity in the brine shrimp lethality bioassay, with a reported median lethal concentration (LC50) of 2.85 μg/mL. scielo.br

Effects on Algae : While direct studies on this compound are scarce, related compounds have been investigated. For instance, polymers such as isobornyl acrylate (B77674) polymer (IBAP) and indole (B1671886) isobornyl co-modified acrylate polymer (IAA-IBOMA) have been shown to have an inhibitory effect on the growth of diatoms. researchgate.net

The following table summarizes the observed biological activities of essential oils containing this compound on non-mammalian organisms.

| Organism | Source of this compound | Observed Effect |

| Cryptococcus neoformans | Essential oil of Mitracarpus frigidus | Strong antifungal effect (MIC 8 μg/mL) scielo.br |

| Candida albicans | Essential oil of Mitracarpus frigidus | Strong antifungal effect (MIC 63 μg/mL) scielo.br |

| Saccharomyces cerevisiae | Essential oil of Ageratum sellowii | Antifungal activity scielo.br |

| Artemia salina (Brine Shrimp) | Essential oil of Ageratum sellowii | High toxicity (LC50 = 2.85 μg/mL) scielo.br |

| Diatoms (Algae) | Isobornyl acrylate polymer (related compound) | Inhibitory effect on growth researchgate.net |

Environmental Fate and Degradation Studies of Isobornyl Isobutyrate

Biodegradation Pathways in Aquatic and Terrestrial Environments

The primary pathway for the biodegradation of isobornyl isobutyrate in both aquatic and terrestrial environments is expected to be enzymatic hydrolysis. This de-esterification process breaks the ester bond to yield isoborneol (B83184) and isobutyric acid. europa.eu This pathway is consistent with the metabolism of structurally similar esters. For instance, isobutyl isobutyrate is rapidly metabolized in vivo to isobutanol and isobutyric acid.

The biodegradation half-life can be estimated using quantitative structure-activity relationship (QSAR) models. For the analogue isobutyl isobutyrate, model-estimated half-lives are 360 hours in water and soil, and 1,440 hours in sediment.

Table 1: Estimated Biodegradation Data for an Analogous Compound (Isobutyl Isobutyrate) Data is based on QSAR model estimations for a structurally similar compound.

| Environmental Compartment | Estimated Half-Life (hours) |

| Water | 360 |

| Soil | 360 |

| Sediment | 1440 |

The resulting degradation products, isoborneol and isobutyric acid, are common natural substances that are themselves readily biodegradable.

Photolytic and Hydrolytic Degradation Kinetics and Mechanisms

The degradation of this compound in aquatic environments can occur through abiotic processes like hydrolysis and photolysis.

Hydrolytic Degradation: As an ester, this compound is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond. This process is highly dependent on the pH of the surrounding water. The reaction is catalyzed by both acid and, more significantly, by base (alkaline conditions). For a structurally similar compound, isobornyl thiocyanoacetate, the estimated hydrolysis half-life is 45 days at a neutral pH of 7, but decreases to 5 days at a more alkaline pH of 8. ecetoc.org Another analogue, isobutyl isobutyrate, is estimated to have a much longer half-life of 9.22 years at pH 7, which shortens to 336 days at pH 8. nih.gov This indicates that while hydrolysis occurs, its rate is slow at neutral pH but becomes a more significant degradation pathway in alkaline waters. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Table 2: Estimated Hydrolysis Half-Lives for Analogous Ester Compounds Data is based on estimations for structurally similar compounds and illustrates pH dependency.

| Compound | pH 7 Half-Life | pH 8 Half-Life |

| Isobornyl thiocyanoacetate | 45 days | 5 days |

| Isobutyl isobutyrate | 9.22 years | 336 days |

Photolytic Degradation: Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is not expected to be a significant environmental fate process for this compound. The molecule lacks chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm). ecetoc.org Therefore, it is not expected to be directly broken down by sunlight in surface waters or the atmosphere. Indirect photolysis via reaction with photochemically generated species, such as hydroxyl radicals, is a more relevant pathway, particularly in the atmosphere.

Sorption and Mobility in Diverse Environmental Matrices

The mobility of this compound in the environment, particularly its tendency to move from water into soil or sediment, is governed by its sorption characteristics. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a tendency to adsorb to soil and sediment particles, making the chemical less mobile, whereas a low value suggests higher mobility in water. chemsafetypro.com

An experimental Koc value for this compound is not available. However, it can be estimated from its octanol-water partition coefficient (log Kow). The estimated XlogP3, a computational model for log Kow, for the related compound bornyl isobutyrate is 4.3. thegoodscentscompany.com Using established QSAR equations, this log Kow value can be used to predict the log Koc. A common regression equation is:

log Koc ≈ 0.903 * log Kow + 0.094 mtu.edu

Using the log Kow value of 4.3, the estimated log Koc for this compound is approximately 3.98.

Table 3: Estimated Sorption Properties and Mobility Classification for this compound Values are estimated based on the log Kow of a closely related compound.

| Parameter | Estimated Value | Interpretation |

| log Kow | 4.3 | High lipophilicity |

| log Koc | 3.98 | Moderate to high sorption potential |

| Mobility Class | Low to Slight | Unlikely to leach significantly into groundwater |

A log Koc value of 3.98 classifies the compound as having low to slight mobility in soil. chemsafetypro.com This suggests that if released into the environment, this compound will have a moderate to high affinity for sorbing to organic matter in soil and sediment. This reduces its potential to leach into groundwater and makes it more likely to partition into sludge during wastewater treatment. Fugacity modeling of the analogue isobutyl isobutyrate supports this, predicting that the majority of the substance will partition into soil (52.7%) and water (34.4%).

Atmospheric Chemistry and Ozonolysis Pathways

Once volatilized into the troposphere, the persistence and fate of this compound are primarily determined by its reactions with atmospheric oxidants.

Reaction with Hydroxyl (OH) Radicals: The most significant atmospheric degradation pathway for saturated organic compounds like this compound is the reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov This reaction proceeds via hydrogen abstraction from the carbon backbone. While an experimental rate constant for this compound is unavailable, an estimated rate constant (k_OH) can be derived using structure-activity relationships. Based on values for similar saturated esters, the k_OH for this compound is estimated to be in the range of 1.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

The atmospheric half-life (t½) can be calculated using the following formula:

t½ = ln(2) / (k_OH * [OH])

Assuming a typical 24-hour average atmospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric half-life of this compound is estimated to be approximately 19 hours. This indicates a relatively short persistence in the atmosphere. For the similar compound isobornyl thiocyanoacetate, the estimated atmospheric half-life is about 39 hours. ecetoc.org

Ozonolysis Pathway: Direct reaction with ozone (ozonolysis) is not a significant atmospheric degradation pathway for this compound. Ozonolysis reactions primarily occur with compounds containing carbon-carbon double or triple bonds. As this compound is a saturated bicyclic ester, it lacks these unsaturated moieties and is therefore not susceptible to degradation by ozone. However, unsaturated structural analogues, such as cis-3-hexenyl isobutyrate, do react with ozone, with a measured rate constant of (7.9 ± 0.9) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹.

Table 4: Estimated Atmospheric Fate of this compound Values are based on estimations from structure-activity relationships.

| Parameter | Estimated Value | Significance |

| k_OH (rate constant for reaction with OH) | ~1.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Primary atmospheric degradation pathway |

| Atmospheric Half-Life (t½) | ~19 hours | Relatively short atmospheric persistence |

| k_O3 (rate constant for reaction with O₃) | Negligible | Ozonolysis is not a significant pathway |

Advanced Applications and Materials Science Research

Isobornyl Isobutyrate as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of the isobornyl moiety makes this compound a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for creating stereochemically pure compounds, which is crucial in the development of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. orgsyn.orgambeed.com

Stereoselective Transformations and Derivatizations

The isobornyl group can direct the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers or diastereomers. This stereocontrol is vital in creating complex molecules with precise three-dimensional arrangements. Research in this area explores various transformations of the isobornyl scaffold, such as hydroxylations and other functional group interconversions, to create novel chiral synthons. uq.edu.au For instance, the use of chiral lithium amide bases has become a widespread strategy for the desymmetrization of prochiral cyclic imides, enabling the synthesis of chiral building blocks with high selectivity. orgsyn.org

Oxidation and reduction reactions can be employed to introduce new functional groups to the this compound molecule. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can introduce hydroxyl or carbonyl groups, while reduction can yield corresponding alcohols. Substitution reactions offer a pathway to replace the isobutyrate group, further expanding the range of accessible chiral derivatives.

Synthesis of Novel Pharmaceutical Intermediates or Agrochemicals (Research Phase)